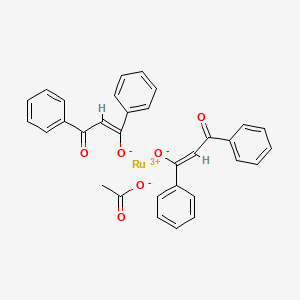
(Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O')ruthenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)ruthenium: is an organometallic compound with the molecular formula C32H25O6Ru . This compound is known for its unique structure, which includes a ruthenium center coordinated to two 1,3-diphenylpropane-1,3-dionato ligands and one acetate ligand.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)ruthenium typically involves the reaction of ruthenium trichloride with 1,3-diphenylpropane-1,3-dione in the presence of a base, followed by the addition of acetic acid. The reaction is usually carried out under reflux conditions to ensure complete formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)ruthenium can undergo oxidation reactions, where the ruthenium center is oxidized to a higher oxidation state.
Reduction: The compound can also participate in reduction reactions, where the ruthenium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands coordinated to the ruthenium center are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.
Substitution: Ligand substitution reactions often involve the use of coordinating solvents or other ligands like phosphines or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may produce lower oxidation state complexes. Substitution reactions result in new ruthenium complexes with different ligands .
Applications De Recherche Scientifique
Chemistry: In chemistry, (Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)ruthenium is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions .
Biology: The compound has shown potential in biological applications, particularly in the development of anticancer agents. Its ability to interact with biological molecules and induce cell death in cancer cells makes it a promising candidate for further research .
Medicine: In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its unique structure and reactivity profile make it an interesting candidate for drug development .
Industry: In industry, (Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)ruthenium is used in the production of advanced materials, including polymers and nanomaterials. Its catalytic properties are leveraged to enhance the efficiency and selectivity of industrial processes .
Mécanisme D'action
The mechanism of action of (Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)ruthenium involves its ability to coordinate to various substrates and facilitate chemical transformations. The ruthenium center acts as a Lewis acid, activating substrates for nucleophilic attack. In biological systems, the compound can interact with DNA and proteins, leading to cellular damage and apoptosis .
Comparaison Avec Des Composés Similaires
(Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)rhodium: This compound is similar in structure but contains rhodium instead of ruthenium.
Ruthenium(III) acetylacetonate: Another ruthenium complex with acetylacetonate ligands, used in similar catalytic applications.
Uniqueness: The uniqueness of (Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O’)ruthenium lies in its specific ligand environment, which imparts distinct reactivity and stability. The combination of 1,3-diphenylpropane-1,3-dionato and acetate ligands provides a unique electronic and steric environment around the ruthenium center, enhancing its catalytic and biological properties .
Propriétés
Numéro CAS |
68413-69-4 |
|---|---|
Formule moléculaire |
C32H25O6Ru |
Poids moléculaire |
606.6 g/mol |
Nom IUPAC |
(Z)-3-oxo-1,3-diphenylprop-1-en-1-olate;ruthenium(3+);acetate |
InChI |
InChI=1S/2C15H12O2.C2H4O2.Ru/c2*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-2(3)4;/h2*1-11,16H;1H3,(H,3,4);/q;;;+3/p-3/b2*14-11-;; |
Clé InChI |
CLWLQMBXDAIAMO-IWSPYOOBSA-K |
SMILES isomérique |
CC(=O)[O-].C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/[O-].C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/[O-].[Ru+3] |
SMILES canonique |
CC(=O)[O-].C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].[Ru+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13766923.png)
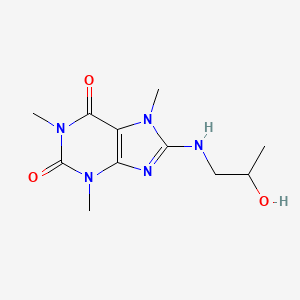
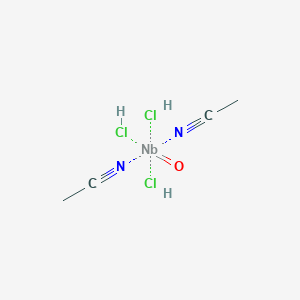
![Ledienosid [German]](/img/structure/B13766944.png)
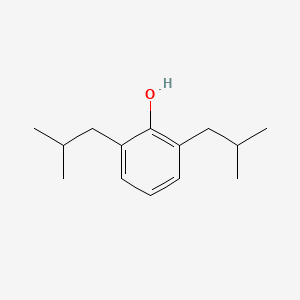
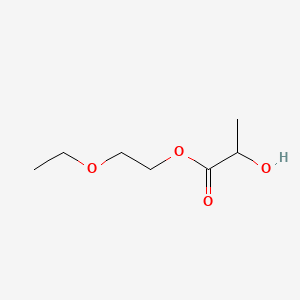
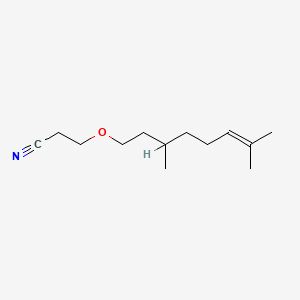

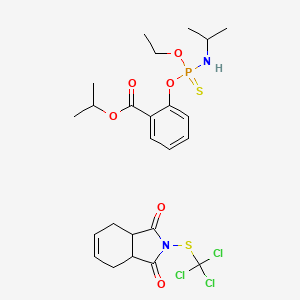

![8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B13766977.png)
![Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane](/img/structure/B13766979.png)

